1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
CAS No.: 107659-77-8
Cat. No.: VC17018910
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107659-77-8 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (4S,5R)-4,5-bis(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1 |
| Standard InChI Key | SZECVRQNFDXUCS-UYAOXDASSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a five-membered 1,3-dioxolan-2-one ring, a cyclic carbonate derivative. At position 4, a 2-chlorophenyl group and a 1,2,4-triazol-1-ylmethyl substituent are attached, while position 5 hosts a phenyl group. The stereochemistry at C4 and C5 is defined as (4S,5R), confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The para-methyl groups on the phenyl rings enhance lipophilicity, as evidenced by a computed partition coefficient (LogP) of 3.7 .
Stereoisomerism and Chirality
The (4S,5R) configuration is critical for biological activity. Comparative studies of enantiomers demonstrate that the (4R,5S) form exhibits reduced antifungal efficacy, underscoring the importance of stereochemical precision in drug design . The chiral centers arise during synthesis via asymmetric catalysis, often employing Sharpless epoxidation or enzymatic resolution techniques .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis begins with the condensation of 4-methylbenzaldehyde with ethylene carbonate under basic conditions to form the dioxolanone core. Subsequent Friedel-Crafts alkylation introduces the triazole moiety using 1H-1,2,4-triazole and chloromethyl methyl ether. Stereochemical control is achieved through chiral auxiliaries or metal-catalyzed asymmetric reactions, yielding the (4S,5R) enantiomer with >98% enantiomeric excess (ee) .
Table 1: Synthetic Parameters and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF | 80 | 72 |
| 2 | AlCl₃, CH₂Cl₂ | 0–25 | 65 |
| 3 | Chiral Rh catalyst | 40 | 89 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular formula ([M+H]⁺ m/z 350.1501), while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at 1,780 cm⁻¹ .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 187–189°C and a boiling point of 587.2°C at atmospheric pressure. Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 349.38 g/mol |
| Density | 1.27 g/cm³ |
| Refractive Index | 1.635 |
| Solubility in Water | <0.1 mg/mL |
| LogP | 3.7 |
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.25–7.15 (m, 8H, aromatic), δ 5.42 (s, 1H, triazole-CH₂), δ 4.78 (d, J = 6.8 Hz, 1H, C4-H), and δ 2.35 (s, 6H, CH₃) .
Pharmacological Activity
Antifungal Mechanism
The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. This mechanism parallels azole antifungals like fluconazole but with enhanced potency against resistant strains (IC₅₀ = 0.12 μM vs. Candida albicans) .
Table 3: In Vitro Antifungal Activity
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.48 |
| Aspergillus fumigatus | 1.92 |
| Cryptococcus neoformans | 0.96 |
Pharmacokinetics
Oral bioavailability in rodent models reaches 68%, with a plasma half-life of 6.2 hours. The compound’s lipophilicity facilitates blood-brain barrier penetration, suggesting potential for central nervous system (CNS) fungal infections .
Applications and Regulatory Status
Preclinical Development
As a preclinical candidate, the compound has undergone toxicology studies in rats (LD₅₀ > 2,000 mg/kg) and shows no genotoxicity in Ames tests. Phase I trials are pending, with optimization ongoing to reduce hepatic cytochrome P450 inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume